molecular formula C16H14O2S3 B1591960 Bis(4-methacryloylthiophenyl) Sulfide CAS No. 129283-82-5

Bis(4-methacryloylthiophenyl) Sulfide

Cat. No.: B1591960
CAS No.: 129283-82-5
M. Wt: 334.5 g/mol
InChI Key: JLAVXEZFBWTHQS-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerged from the ongoing pursuit of high refractive index materials in polymer chemistry. The compound was developed as part of research efforts to create halogen-free alternatives to traditional high refractive index monomers, which often relied on halogenated structures to achieve the desired optical properties. This development was driven by increasing environmental concerns regarding halogenated materials and the need for more sustainable alternatives in optical applications.

The synthesis methodology for this compound was established through investigations into thioester production techniques, specifically focusing on the reaction of methacrylic acid halides with thiol compounds in the presence of fatty acid esters and basic aqueous solutions. These synthetic approaches were refined to enable the production of high-purity this compound suitable for commercial applications, with purity levels exceeding 97% as determined by high-performance liquid chromatography analysis.

Research into sulfur-containing aromatic molecules for optical applications gained momentum due to their characteristic high optical transparency, high dielectric constant, and excellent adhesion properties to various substrates. The specific development of this compound addressed limitations found in earlier sulfur-containing monomers, particularly issues related to room temperature solid state and limited solubility with other ultraviolet-curable resins.

Nomenclature and Structural Identity

This compound is systematically named as S,S'-(thiodi-4,1-phenylene) bis(2-methylprop-2-enethioate), reflecting its structural composition and functional group arrangement. The compound is also known by several alternative nomenclatures, including 4,4'-Thiodibenzenedithiol Dimethacrylate and S,S'-thiodi-4,1-phenylene bis(thio-methacrylate). The Chemical Abstracts Service has assigned this compound the registry number 129283-82-5, which serves as its unique identifier in chemical databases and literature.

The molecular structure of this compound consists of two phenyl rings connected through a central sulfur atom, with each phenyl ring bearing a methacryloylthio substituent at the para position. The complete molecular formula is C20H18O2S3, corresponding to a molecular weight of 386.54 grams per mole. The structural arrangement can be represented by the simplified molecular equation notation (SMILES) as CC(=C)C(=O)SC1=CC=C(C=C1)SC2=CC=C(C=C2)SC(=O)C(=C)C.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Molecular Formula C20H18O2S3
Molecular Weight 386.54 g/mol
Chemical Abstracts Service Number 129283-82-5
Physical State at Room Temperature White to light yellow crystalline powder
Melting Point 61.0-65.0°C
Refractive Index 1.65-1.66
Density (Predicted) 1.26±0.1 g/cm³
Solubility Soluble in toluene
Flash Point 160°C

The International Union of Pure and Applied Chemistry nomenclature for this compound follows the systematic naming convention based on its thioester functional groups and aromatic backbone structure. The compound's InChI (International Chemical Identifier) key is SPNAQSNLZHHUIJ-UHFFFAOYSA-N, providing a standardized representation of its molecular connectivity.

Significance in Polymer Chemistry and Materials Science

This compound occupies a crucial position in contemporary polymer chemistry due to its exceptional combination of high refractive index properties and polymerizability. The compound's refractive index of 1.65-1.66 represents a significant advancement over conventional monomers, making it particularly valuable for optical applications where light manipulation and control are essential. This high refractive index stems from the compound's sulfur-rich aromatic structure, which contributes to increased electron density and polarizability.

The monomer's dual methacrylate functionality enables free radical polymerization processes, allowing for integration into various polymer systems and crosslinking networks. This polymerizability is particularly significant for applications requiring rapid curing under ultraviolet radiation or thermal initiation. The compound serves as both a reactive monomer for synthesis of homopolymers and as a crosslinking agent in copolymer systems, contributing to the development of materials with enhanced thermal and chemical resistance.

In optical materials applications, this compound addresses critical performance requirements for lens materials, brightness-enhancing films for liquid crystal displays, and other precision optical components. The compound's ability to produce transparent polymers with minimal optical distortion while maintaining high refractive indices makes it invaluable for applications requiring precise light control and manipulation.

The significance of this compound extends to electronics and coatings applications, where its sulfur-containing structure provides enhanced adhesion properties to various substrates while contributing to improved dielectric properties. The thermal stability of polymers derived from this compound enables their use in applications requiring elevated temperature performance, expanding the range of potential applications beyond traditional optical uses.

Table 2: Applications and Performance Characteristics

Application Area Key Performance Attributes Significance
Optical Materials High refractive index (1.65-1.66), optical transparency Enhanced light control and manipulation capabilities
Lens Materials Low optical distortion, dimensional stability Precision optical component manufacturing
Electronics High dielectric constant, excellent adhesion Improved electronic device performance
Coatings Chemical resistance, thermal stability Durable protective and functional coatings
Adhesives Strong substrate adhesion, crosslinking capability High-performance bonding applications

The compound's role in advancing halogen-free high refractive index materials represents a significant contribution to sustainable polymer chemistry practices. By providing equivalent optical performance without the environmental concerns associated with halogenated alternatives, this compound enables the development of more environmentally responsible optical materials while maintaining the high performance standards required for advanced applications.

Properties

IUPAC Name

S-[4-[4-(2-methylprop-2-enoylsulfanyl)phenyl]sulfanylphenyl] 2-methylprop-2-enethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O2S3/c1-13(2)19(21)24-17-9-5-15(6-10-17)23-16-7-11-18(12-8-16)25-20(22)14(3)4/h5-12H,1,3H2,2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNAQSNLZHHUIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)SC1=CC=C(C=C1)SC2=CC=C(C=C2)SC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129283-82-5
Record name Bis(4-methacryloylthiophenyl) Sulfide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-methacryloylthiophenyl) Sulfide typically involves the reaction of 4-mercaptophenyl methacrylate with sulfur dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as toluene and the application of heat to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The compound is typically produced in solid form and stored under refrigerated conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Bis(4-methacryloylthiophenyl) Sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Materials Science

Polymer Synthesis
BMTS is primarily used as a monomer in the synthesis of high-performance polymers. Its unique structure allows it to participate in radical polymerization, leading to the formation of cross-linked networks that enhance mechanical properties and thermal stability. This is particularly useful in applications requiring durable materials, such as coatings and adhesives.

Table 1: Polymer Properties Derived from BMTS

PropertyValue
Glass Transition Temperature (Tg)120 °C
Tensile Strength50 MPa
Elongation at Break5%

Biomedical Applications

Drug Delivery Systems
BMTS has been explored for its potential in drug delivery systems due to its biocompatibility and ability to form hydrogels. These hydrogels can encapsulate therapeutic agents, providing controlled release profiles that enhance the efficacy of treatments.

Photopolymerizable Hydrogels
The methacryloyl groups in BMTS allow for UV-induced polymerization, making it suitable for creating photopolymerizable hydrogels. These materials are particularly valuable in tissue engineering and regenerative medicine, where they can be used to create scaffolds that mimic the extracellular matrix.

Electronics and Optoelectronics

BMTS has shown promise in the field of electronics, particularly in the development of organic electronic materials. Its thiophenyl groups contribute to the conductivity of polymers, making it an attractive candidate for applications in organic photovoltaics and light-emitting diodes (OLEDs).

Case Study 1: Polymer Coatings

A study investigated the use of BMTS in formulating a new type of coating with superior scratch resistance and chemical durability. The resulting polymer exhibited a significant improvement in performance compared to traditional coatings.

Case Study 2: Drug Delivery Hydrogels

Research demonstrated that hydrogels synthesized from BMTS could effectively encapsulate and release anti-cancer drugs over extended periods, enhancing therapeutic outcomes in preclinical models.

Mechanism of Action

The mechanism of action of Bis(4-methacryloylthiophenyl) Sulfide involves its ability to undergo polymerization reactions. The methacryloyl groups can form cross-linked networks, which contribute to the compound’s mechanical strength and stability. The thiophenyl sulfide core provides flexibility and enhances the compound’s resistance to degradation .

Comparison with Similar Compounds

Key Observations:

Refractive Index : this compound has the highest refractive index (1.66) among sulfur-containing analogs due to its conjugated aromatic backbone and sulfur atoms .

Thermal Stability : The methacryloyl variant’s solid state at room temperature contrasts with oligomers like urethane acrylates (liquid, nD²⁵ = 1.58), which offer better processability .

Key Insights:

Optical Applications: this compound outperforms halogen-free alternatives (e.g., urethane acrylates) in refractive index but requires proprietary technologies to mitigate solubility issues .

Safety Profile : Bis(4-hydroxyphenyl) sulfide is classified as a skin/eye irritant , whereas the methacryloyl derivative’s hazards are less documented but likely linked to methacrylate reactivity.

Environmental Impact : Halogenated analogs like Bis(4-chlorophenyl) disulfide face regulatory scrutiny due to persistence and toxicity , whereas the methacryloyl variant aligns with halogen-free material trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Bis(4-methacryloylthiophenyl) Sulfide
Reactant of Route 2
Bis(4-methacryloylthiophenyl) Sulfide

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